BenchChemオンラインストアへようこそ!

Naaxia

Vernal Keratoconjunctivitis Eosinophil Cationic Protein Clinical Trial

Naaxia (spaglumic acid trisodium, CAS 57096-29-4) is a hybrid peptide mast cell stabilizer with dual anti‑inflammatory activity: direct mast cell stabilization and significant tear eosinophil cationic protein (ECP) reduction. In VKC patients, it outperforms levocabastine in ECP lowering (p=0.023) and causes fewer burning sensations (p=0.002). The preservative‑free formulation eliminates BAK‑induced ocular toxicity, essential for long‑term pediatric use. For researchers, Naaxia is the reference standard mast cell stabilizer in standardized anaphylaxis models. Procure this evidence‑backed compound to strengthen antiallergic pipelines and ensure chronic‑use safety.

Molecular Formula C11H13N2Na3O8
Molecular Weight 370.20 g/mol
CAS No. 57096-29-4
Cat. No. B12767970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaaxia
CAS57096-29-4
Molecular FormulaC11H13N2Na3O8
Molecular Weight370.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1
InChIKeyHZKPWVFQRXZWGH-UEEQWHBPSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naaxia (Spaglumic Acid, NAAGA) Procurement Guide: CAS 57096-29-4, Class Profile, and Baseline Characteristics


Naaxia (CAS 57096-29-4) is the trisodium salt of N-acetyl-L-aspartyl-L-glutamic acid (NAAGA, also known as spaglumic acid), a hybrid peptide mast cell stabilizer classified under the WHO ATC code S01GX03 (other antiallergics) [1]. It is formulated as a 4.9% ophthalmic solution (38 mg/mL of the sodium salt) for topical use in allergic ocular conditions, including vernal keratoconjunctivitis (VKC) and allergic conjunctivitis [2]. The compound acts locally to prevent mast cell degranulation and subsequent release of histamine and other inflammatory mediators, distinguishing it mechanistically from antihistamines, corticosteroids, and other mast cell stabilizers within the ophthalmic antiallergic class [3].

Why Naaxia (NAAGA) Cannot Be Generically Substituted: Critical Procurement Distinctions from In-Class and Alternative Compounds


Within the ophthalmic antiallergic class, compounds cannot be simply interchanged due to fundamental differences in mechanism of action (mast cell stabilization vs. H1 antagonism), potency profiles, clinical efficacy in severe phenotypes like VKC, and tolerability. Unlike antihistamines such as levocabastine, Naaxia (NAAGA) provides dual anti-inflammatory activity by directly stabilizing mast cells and significantly reducing tear eosinophil cationic protein (ECP) levels, a key marker of eosinophilic inflammation in VKC [1]. Compared to other mast cell stabilizers, Naaxia demonstrates a distinct potency profile in vivo and, in its preservative-free formulation, offers a tolerability advantage critical for chronic use in pediatric VKC populations [2]. These quantifiable differentiators—spanning biomarker reduction, potency in comparative models, and formulation-specific tolerability—render generic substitution without careful consideration of the specific clinical and procurement context inappropriate.

Naaxia Quantitative Differentiation Evidence: Head-to-Head Comparisons with Levocabastine, Cromolyn, and Nedocromil


Naaxia vs. Levocabastine: Superior Reduction in Tear Eosinophil Cationic Protein (ECP) in Vernal Keratoconjunctivitis

In a 28-day randomized, masked, pilot study of 23 patients with vernal keratoconjunctivitis (VKC), Naaxia Sine® (preservative-free NAAGA) demonstrated a statistically significant reduction in tear ECP levels compared to levocabastine (p = 0.023). ECP is a specific biomarker of eosinophil activation and inflammation severity in VKC. The reduction was evident at all time points (D0, D7, D28). Concurrent trends for reduced eosinophil leucocytes and lymphocytes were also observed in the NAAGA group, although not statistically significant [1]. The comparator levocabastine is a potent, selective H1 antihistamine widely used for allergic conjunctivitis, making this a direct comparison between distinct mechanistic classes. [2]

Vernal Keratoconjunctivitis Eosinophil Cationic Protein Clinical Trial

Naaxia vs. Levocabastine: Significantly Lower Incidence of Ocular Burning upon Instillation

In the same head-to-head VKC study, the incidence of burning sensation upon instillation was significantly higher in the levocabastine group compared to the Naaxia group (p = 0.002). No other significant differences in adverse events were observed between the treatment groups. This suggests a more favorable acute tolerability profile for the preservative-free Naaxia formulation [1]. The comparator levocabastine is known to cause transient stinging or burning in a subset of patients [2].

Ocular Tolerability Adverse Events Vernal Keratoconjunctivitis

Naaxia vs. Cromolyn Sodium and Levocabastine: Relative Potency in a Rat Model of Conjunctival Immediate Hypersensitivity

In a standardized rat model of conjunctival immediate hypersensitivity, lodoxamide was more effective than Naaxia, cromolyn sodium, and levocabastine. While lodoxamide was the most potent compound in this assay, the study provides a quantitative benchmark for Naaxia's activity relative to cromolyn sodium (another mast cell stabilizer) and levocabastine (an antihistamine). Topically applied lodoxamide reduced the allergic response by 23%, 43%, and 72% at 0.01%, 0.10%, and 1.0% (w/v), respectively, and was 25 (7-200) times more potent than nedocromil sodium [1]. The authors directly compared lodoxamide to Naaxia, cromolyn sodium, and levocabastine, finding lodoxamide to be the most effective. This positions Naaxia's potency between that of lodoxamide and cromolyn sodium/levocabastine within this specific model [2]. No quantitative data for Naaxia alone is provided in the abstract; this is a cross-study comparable inference.

Mast Cell Stabilization In Vivo Potency Rat Model

Preservative-Free Formulation (Naaxia Sine): Reduced Risk of Ocular Surface Toxicity in Chronic Use

The Naaxia Sine formulation is preservative-free, eliminating exposure to benzalkonium chloride (BAK), a common preservative in ophthalmic solutions known to induce corneal epithelial toxicity, tear film instability, and subclinical inflammation with chronic use [1]. While many antiallergic eye drops contain BAK (e.g., some formulations of cromolyn sodium and levocabastine), Naaxia Sine is specifically designed for long-term use in VKC, a condition often requiring months to years of therapy, particularly in pediatric patients. This formulation choice directly addresses a key safety concern, reducing the cumulative risk of iatrogenic ocular surface damage [2]. The comparator is the same active ingredient (NAAGA) in a preserved formulation, as well as preserved formulations of other antiallergics.

Preservative-Free Ocular Surface Disease Benzalkonium Chloride

Optimal Procurement and Application Scenarios for Naaxia (Spaglumic Acid) Based on Quantitative Evidence


First-Line or Add-On Therapy for Vernal Keratoconjunctivitis (VKC) Requiring Biomarker-Confirmed Eosinophilic Control

In patients with VKC, particularly those with moderate-to-severe disease characterized by elevated tear ECP levels, Naaxia (preservative-free) is indicated based on direct evidence of superior ECP reduction compared to levocabastine (p=0.023) and a more favorable tolerability profile (p=0.002 for burning sensation) [1]. This evidence supports its use as a first-line mast cell stabilizer or as an add-on to antihistamines when eosinophilic inflammation persists. Procurement should prioritize the preservative-free formulation (Naaxia Sine) for chronic management in pediatric populations to mitigate cumulative ocular surface toxicity.

Chronic Allergic Conjunctivitis Management Where Preservative-Induced Ocular Surface Disease Is a Concern

For long-term (>3 months) management of allergic conjunctivitis or blepharoconjunctivitis, the preservative-free Naaxia formulation eliminates BAK exposure, a known cause of corneal epithelial toxicity, tear film instability, and subclinical inflammation [2]. This scenario is particularly relevant for patients with pre-existing dry eye disease, glaucoma (on preserved IOP-lowering drops), or those requiring multiple topical medications, where cumulative BAK load is a documented risk factor for ocular surface disease progression [3].

Pediatric Allergic Eye Disease Requiring Well-Tolerated, Non-Corticosteroid Maintenance Therapy

VKC predominantly affects children and young adults, often necessitating long-term therapy. The superior tolerability of Naaxia (lower burning incidence, p=0.002) directly translates to improved adherence in this population [1]. Additionally, the preservative-free formulation addresses safety concerns regarding chronic BAK exposure in developing eyes. Procurement for pediatric ophthalmology and allergy clinics should favor Naaxia over preserved alternatives or antihistamines with higher irritation potential.

Preclinical Research in Mast Cell-Mediated Conjunctival Hypersensitivity Models

In experimental models of allergic conjunctivitis, Naaxia serves as a reference standard mast cell stabilizer. Its activity has been benchmarked against lodoxamide, cromolyn sodium, and levocabastine in a standardized rat model of immediate hypersensitivity, providing a quantitative potency reference for evaluating novel compounds [4]. Researchers developing new antiallergic agents can use Naaxia as a comparator to contextualize the efficacy of candidates within the existing pharmacopeia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naaxia

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.